(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol
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Overview
Description
(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C13H14N2O3 It is characterized by the presence of both a methoxyphenyl group and a methoxypyrimidinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol typically involves the reaction of 4-methoxyphenylboronic acid with 2-methoxypyrimidine-5-carbaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyrimidinyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with cellular signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanol: A simpler compound with a single methoxyphenyl group attached to a methanol moiety.
(2-Methoxypyrimidin-5-yl)methanol: Contains only the methoxypyrimidinyl group attached to methanol.
4-Methoxyphenol: A phenolic compound with a methoxy group attached to the benzene ring
Uniqueness
(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol is unique due to the presence of both methoxyphenyl and methoxypyrimidinyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-methoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C13H14N2O3/c1-17-11-5-3-9(4-6-11)12(16)10-7-14-13(18-2)15-8-10/h3-8,12,16H,1-2H3 |
InChI Key |
VOYBIVRHWBBYKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CN=C(N=C2)OC)O |
Origin of Product |
United States |
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